molecular formula C12H9ClN2O3 B5520402 methyl 1-(4-chlorobenzoyl)-1H-pyrazole-3-carboxylate

methyl 1-(4-chlorobenzoyl)-1H-pyrazole-3-carboxylate

Cat. No.: B5520402
M. Wt: 264.66 g/mol
InChI Key: UXHSQOPCNSNIRJ-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorobenzoyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a methyl ester group at the 3-position and a 4-chlorobenzoyl group at the 1-position

Safety and Hazards

“Methyl (4-chlorobenzoyl)acetate” can cause serious eye irritation. It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-chlorobenzoyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chlorobenzoyl chloride with methyl 1H-pyrazole-3-carboxylate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorobenzoyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.

    Hydrolysis: The major product is 1-(4-chlorobenzoyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: The major product is 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylate.

Scientific Research Applications

Methyl 1-(4-chlorobenzoyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 1-(4-chlorobenzoyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid
  • 4-chlorobenzoyl chloride
  • 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-n-[(1S)-1-(hydroxymethyl)propyl]acetamide

Uniqueness

Methyl 1-(4-chlorobenzoyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a 4-chlorobenzoyl group and a methyl ester group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

methyl 1-(4-chlorobenzoyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-18-12(17)10-6-7-15(14-10)11(16)8-2-4-9(13)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHSQOPCNSNIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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